molecular formula C15H19N5O B2465498 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide CAS No. 2034208-59-6

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide

Cat. No. B2465498
CAS RN: 2034208-59-6
M. Wt: 285.351
InChI Key: NNAMODUOJNEZKZ-UHFFFAOYSA-N
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Description

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPI-0479605 and is categorized as a potent and selective inhibitor of TAK1 kinase. TAK1 kinase is a protein that plays a crucial role in various cellular processes such as inflammation, apoptosis, and immune response. The inhibition of TAK1 kinase activity by MPI-0479605 has shown promising results in the treatment of various diseases, making it a subject of significant interest in scientific research.

Scientific Research Applications

Antibacterial Properties

The pyrazole moiety in this compound has been associated with antibacterial activity . Researchers have investigated its potential as an antimicrobial agent, particularly against Gram-positive bacteria. By understanding its mode of action and optimizing its structure, scientists aim to develop novel antibiotics.

Herbicidal Applications

Beyond human health, this compound’s properties extend to agriculture. Investigating its herbicidal effects could lead to the development of environmentally friendly weed control agents. By targeting specific plant pathways, it may selectively inhibit weed growth without harming crops.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937

properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-10-14(19-18-11)20-8-4-13(5-9-20)17-15(21)12-2-6-16-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAMODUOJNEZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide

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